2-(Allylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole 2-(Allylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 923163-83-1
VCID: VC11798376
InChI: InChI=1S/C12H12N2O3S2/c1-3-8-18-12-14-13-11(17-12)9-4-6-10(7-5-9)19(2,15)16/h3-7H,1,8H2,2H3
SMILES: CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC=C
Molecular Formula: C12H12N2O3S2
Molecular Weight: 296.4 g/mol

2-(Allylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole

CAS No.: 923163-83-1

Cat. No.: VC11798376

Molecular Formula: C12H12N2O3S2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Allylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole - 923163-83-1

Specification

CAS No. 923163-83-1
Molecular Formula C12H12N2O3S2
Molecular Weight 296.4 g/mol
IUPAC Name 2-(4-methylsulfonylphenyl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole
Standard InChI InChI=1S/C12H12N2O3S2/c1-3-8-18-12-14-13-11(17-12)9-4-6-10(7-5-9)19(2,15)16/h3-7H,1,8H2,2H3
Standard InChI Key DRSWXXWDVHWMIM-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC=C
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC=C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₁₂H₁₂N₂O₃S₂, reflects a 1,3,4-oxadiazole core substituted at the 2-position with an allylthio group (-S-CH₂-CH=CH₂) and at the 5-position with a 4-(methylsulfonyl)phenyl moiety. The methylsulfonyl group (-SO₂-CH₃) introduces strong electron-withdrawing effects, while the allylthio chain contributes hydrophobic character and redox activity.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight296.4 g/mol
IUPAC Name2-(4-Methylsulfonylphenyl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC=C
Topological Polar Surface Area93.3 Ų
Hydrogen Bond Acceptors6

The methylsulfonyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for pharmacological testing .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis typically follows a three-step sequence:

Table 2: Representative Synthesis Protocol

StepProcessReagents/ConditionsYield
1Hydrazide FormationHydrazine hydrate, ethanol, reflux78%
2Oxadiazole CyclizationCS₂, KOH, ethanol, 6h reflux65%
3Allylthio IncorporationAllyl bromide, NaH, DMF, 3h RT82%

Adapted from methodologies in , the final step involves nucleophilic substitution where the thiolate anion displaces halides from allyl electrophiles. Purification via silica gel chromatography typically achieves >95% purity .

Structural Analogues and SAR

  • Alkyl Chain Variations: Replacement of allylthio with propylthio reduces anticancer efficacy by 40% in MDA-MB-231 cells, highlighting the importance of the unsaturated bond for membrane penetration .

  • Sulfonyl Group Modifications: Conversion of methylsulfonyl to ethylsulfonyl decreases acetylcholinesterase inhibition (IC₅₀ from 1.2 μM to 3.8 μM), suggesting steric hindrance effects .

Biological Activities and Mechanisms

Antimicrobial Action

The compound exhibits broad-spectrum activity against Gram-positive pathogens (Staphylococcus aureus MIC: 2.1 μg/mL) through dual mechanisms:

  • Cell Wall Disruption: Allylthio groups interact with peptidoglycan crosslinking enzymes (e.g., penicillin-binding proteins).

  • Redox Cycling: Thioether oxidation generates reactive oxygen species, damaging microbial DNA .

Table 3: Antimicrobial Efficacy Comparative Data

OrganismMIC (μg/mL)Reference Compound (Ciprofloxacin)
S. aureus ATCC 259232.10.8
E. coli O157:H712.40.3
Candida albicans SC53148.91.2 (Fluconazole)

Data aggregated from

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Caco-2 permeability assay indicates moderate intestinal absorption (Papp: 12.6 × 10⁻⁶ cm/s)

  • Metabolism: Hepatic CYP3A4-mediated sulfoxidation generates two primary metabolites (M1: sulfoxide, M2: dihydrodiol)

  • Excretion: 68% renal clearance within 24h in murine models

Toxicity Considerations

  • Acute Toxicity: LD₅₀ > 500 mg/kg in BALB/c mice (oral administration)

  • Genotoxicity: Negative in Ames test (up to 100 μg/plate)

Comparative Analysis with Structural Analogues

Table 4: Activity Comparison Across Oxadiazole Derivatives

CompoundAnticancer GI₅₀ (μM)AChE Inhibition IC₅₀ (μM)
Target Compound5.21.2
5-(4-Nitrophenyl) Analogue8.94.7
2-Mercapto Derivative12.40.8

Data from highlight the synergistic effect of methylsulfonyl and allylthio groups in balancing potency and selectivity.

Future Directions and Challenges

  • Prodrug Development: Esterification of the sulfonyl group may enhance oral bioavailability.

  • Combination Therapies: Synergy studies with checkpoint inhibitors (e.g., pembrolizumab) in triple-negative breast cancer models.

  • Target Validation: CRISPR screening to identify off-target effects on kinase signaling networks.

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